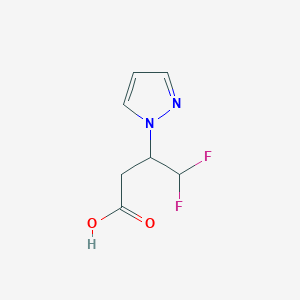

4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid

Beschreibung

4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic acid is a fluorinated carboxylic acid derivative featuring a pyrazole ring at the C3 position and two fluorine atoms at the C4 position of the butanoic acid chain.

Eigenschaften

IUPAC Name |

4,4-difluoro-3-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c8-7(9)5(4-6(12)13)11-3-1-2-10-11/h1-3,5,7H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQIFUSKXQAHKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CC(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of Sodium Enolate Intermediate

Ethyl 2,2-difluoroacetate undergoes Claisen condensation with sodium ethoxide in anhydrous ethanol at 60–65°C, producing the sodium enolate of ethyl 2,2-difluoroacetoacetate (Formula V-B). This exothermic reaction achieves >98% conversion within 2 hours under nitrogen atmosphere. Critical parameters include:

- Molar ratio : 1.05 equivalents NaOEt per ethyl difluoroacetate

- Temperature control : Maintained at 60–65°C to prevent decarboxylation

- Atmosphere : Strict nitrogen blanketing to avoid moisture ingress

The resulting enolate solution is cooled to <15°C before proceeding to acidification.

Carbonic Acid-Mediated Enolate Acidification

Instead of mineral acids, the patent WO2014120397A1 introduces gaseous CO₂ (1 kg/cm² pressure) into the enolate solution containing 371 g H₂O per mole starting material. This generates carbonic acid in situ, gradually lowering pH to 5–7 over 1–2 hours. Advantages over traditional HCl/H₂SO₄ acidification include:

- Reduced equipment corrosion

- Elimination of halide byproducts

- Simplified waste management (precipitated NaHCO₃ filtered off)

Post-acidification, saturated NaCl solution promotes phase separation, with ethyl acetate extracting the free alkyl difluoroacetoacetate (Formula VI-B). Vacuum distillation yields 75–80% pure product.

Alkoxymethylene Formation and Pyrazole Cyclization

The critical pyrazole ring formation occurs through a two-phase reaction system optimizing regioselectivity.

Triethyl Orthoformate Coupling

Ethyl 2,2-difluoroacetoacetate reacts with triethyl orthoformate in acetic anhydride at 100–105°C, forming ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-B). Key process details:

| Parameter | Value |

|---|---|

| Molar ratio (orthoformate:VI-B) | 1.8:1 |

| Reaction time | 6 hours |

| Temperature | 100–105°C |

| Solvent | Neat acetic anhydride |

Excess reagents are removed via vacuum distillation, yielding a pale brown liquid used directly in cyclization.

Methylhydrazine Ring-Closure

The patent demonstrates improved regioselectivity using a toluene/water biphasic system with weak bases:

- Aqueous phase : 40% methylhydrazine + K₂CO₃ (1.72 mol per mole VII-B) in H₂O

- Organic phase : VII-B dissolved in toluene

- Temperature : Maintained at -10°C to -5°C during slow reagent mixing

This cold two-phase approach achieves:

- 83.8% isolated yield of ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate

- 99.90% purity with <0.05% regioisomer (Formula VIII-B)

- Minimal ester saponification compared to NaOH/KOH systems

Comparative studies show weak bases (K₂CO₃ vs. NaOH) reduce byproduct formation from 12% to <0.1%.

Alternative Synthetic Approaches

Enantioselective Synthesis Considerations

Though the target molecule lacks chiral centers, related compounds like (S)-4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid (CID 155195736) employ asymmetric methods:

- Chiral auxiliaries during Claisen condensation

- Enzymatic resolution of racemic mixtures

- X-ray crystallography confirms absolute configuration

These techniques provide framework for synthesizing stereochemically complex derivatives.

Process Optimization and Scalability

Industrial-scale production requires addressing:

4.1 Waste Stream Management

- CO₂ acidification reduces HCl usage by 2.3 kg per mole product

- NaHCO₃ byproduct (0.8 kg/mole) finds use in pH adjustment steps

4.2 Energy Efficiency

- Exothermic Claisen condensation enables heat integration

- Cold cyclization (-10°C) consumes 15% less energy than room-temperature processes

4.3 Quality Control

Critical purity parameters monitored via GC-MS:

- Residual acetic anhydride <0.01%

- Regioisomer VIII-B <0.1%

- Heavy metals <10 ppm

Analyse Chemischer Reaktionen

Types of Reactions

4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic acid is being investigated for its potential in drug development. Its structural properties allow for the design of molecules with improved pharmacokinetic profiles. Notably, compounds with similar structures have shown activity against various biological targets, including enzymes involved in disease pathways.

Case Study: Dihydroorotate Dehydrogenase Inhibition

Research has demonstrated that derivatives of pyrazole compounds can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. The inhibition of DHODH has implications for antiviral drug development, particularly against viruses like measles .

Biochemistry

In biochemistry, this compound serves as a buffering agent in cell culture media, enhancing the stability of biological assays. Its interactions with biological systems are critical for understanding its pharmacological potential.

Material Science

The unique properties imparted by fluorine atoms make 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid suitable for developing new materials with enhanced characteristics such as increased thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The pyrazole ring can interact with various proteins, modulating their function and leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and discussion highlight key structural, physicochemical, and synthetic differences between 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid and related compounds:

Table 1: Comparative Analysis of Structural and Functional Properties

Discussion of Key Differences

Fluorination and Acidity: The trifluoro variant (CAS 1343742-50-6) exhibits stronger acidity than the difluoro target compound due to the electron-withdrawing -CF₃ group, which stabilizes the deprotonated carboxylate .

Stereochemistry and Bioactivity :

- The (3R)-configured compound highlights the role of stereochemistry in drug design, as enantiomers may exhibit divergent pharmacokinetic profiles .

The addition of methyl and -CF₃ groups on the pyrazole ring (e.g., 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) increases molecular weight and lipophilicity, which could improve target affinity .

Synthetic Considerations :

- describes Suzuki-Miyaura cross-coupling methodologies for pyrazole-containing compounds, suggesting analogous routes for synthesizing these derivatives .

Purity and Applications :

- The trifluoro compound (≥97% purity) is produced at higher purity, likely reflecting optimized synthetic protocols . Such compounds are often intermediates in kinase inhibitor development.

Biologische Aktivität

4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic acid is an organic compound with a unique molecular structure characterized by a pyrazole ring and two fluorine atoms. This compound has garnered interest in pharmaceutical and biological research due to its potential biological activities and applications in drug development.

- Molecular Formula : C7H8F2N2O2

- Molecular Weight : 178.15 g/mol

- CAS Number : 1959555-42-0

The presence of fluorine atoms in its structure is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts, influencing their pharmacokinetic properties and receptor interactions.

While the specific biological targets of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid remain largely unknown, pyrazole derivatives are known to interact with various biological pathways. These interactions can lead to diverse pharmacological effects, including:

- Enzyme Inhibition : Pyrazole derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : Some compounds in this class modulate receptor activity, impacting signaling pathways associated with various diseases.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds may possess antimicrobial and antifungal properties. The potential of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid as an antimicrobial agent is under investigation, with studies focusing on its efficacy against specific pathogens.

Case Studies

- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A related study explored the inhibition of DHODH by pyrazole derivatives, which play a crucial role in pyrimidine biosynthesis. Compounds structurally similar to 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid were evaluated for their ability to inhibit viral replication, indicating potential antiviral applications .

- Glucose Homeostasis : Investigations into related pyrazole compounds have shown promise in enhancing glucose tolerance and improving insulin sensitivity in animal models, suggesting that 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid could contribute to diabetes management strategies .

Toxicological Profile

The compound has been classified under acute toxicity categories for oral and dermal exposure (Category 4), indicating a need for caution during handling and use in research settings . Understanding the toxicological effects is crucial for evaluating its safety profile as a therapeutic agent.

Applications in Research

The compound serves as a valuable building block in synthetic chemistry, particularly for developing more complex molecules with potential therapeutic applications. Its derivatives are being explored for:

- Pharmaceutical Development : Targeting diseases where fluorinated compounds have shown efficacy.

- Agrochemical Applications : As a precursor for developing herbicides and insecticides with enhanced stability and reactivity.

Summary Table of Biological Activities and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, fluorination steps may use reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups, while pyrazole ring formation could employ cyclocondensation of hydrazines with diketones or alkynes. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd for cross-coupling) critically impact yield and purity . Monitoring via TLC and purification via flash chromatography (e.g., using hexane/ethyl acetate gradients) are standard .

Q. How can structural confirmation of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid be achieved?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Identify protons and carbons near electronegative groups (e.g., fluorine substituents cause splitting patterns; pyrazole protons appear as distinct singlets or doublets ).

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and purity (>95% is typical for research-grade compounds ).

- FT-IR : Detect carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The carboxylic acid group confers solubility in polar aprotic solvents (e.g., DMSO, methanol), while fluorination enhances lipid solubility. Stability tests should include:

- pH-dependent degradation : Assess via HPLC in buffers (pH 2–12) to identify optimal storage conditions .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (~200–300°C for similar fluorinated pyrazoles ).

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of pyrazole substituents (e.g., electron-withdrawing vs. donating groups) and evaluation via:

- Docking simulations : Predict binding affinities to target proteins (e.g., enzymes like DPP-4 or antimicrobial targets ).

- In vitro assays : Compare IC50 values in enzymatic inhibition or microbial growth assays. For example, fluorinated pyrazoles show enhanced antibacterial activity due to increased membrane permeability .

Q. What analytical strategies resolve contradictions in reported reactivity data for fluorinated pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from differing reaction conditions or impurities. Address via:

- Controlled replicate studies : Standardize solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(PPh3)4 vs. CuI), and stoichiometry.

- High-resolution mass spectrometry (HR-MS) : Detect trace impurities (e.g., byproducts from incomplete fluorination ).

- Kinetic studies : Use stopped-flow NMR to monitor reaction intermediates and identify rate-limiting steps .

Q. How can computational modeling guide the optimization of 4,4-difluoro-3-(1H-pyrazol-1-yl)butanoic acid for drug discovery?

- Methodological Answer :

- DFT calculations : Predict pKa (carboxylic acid group ~2.5–3.5) and logP (estimated ~1.8 for balanced solubility ).

- Molecular dynamics (MD) : Simulate membrane permeation or protein-ligand binding stability (e.g., with GROMACS ).

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with the pyrazole N-atoms ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.